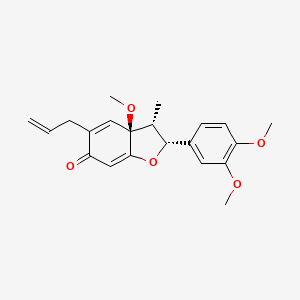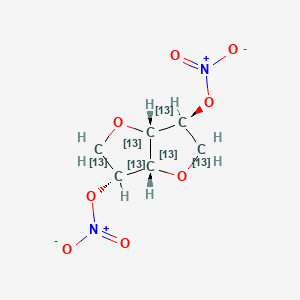
Isosorbide-13C6 Dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isosorbide-13C6 Dinitrate: is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of isosorbide dinitrate, which is a well-known vasodilator used in the treatment of angina pectoris and heart failure. The compound is labeled with carbon-13 isotopes, making it useful for various analytical and research applications, particularly in the study of metabolic pathways and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isosorbide-13C6 Dinitrate involves the nitration of isosorbide, which is derived from sorbitol. The process typically includes the following steps:
Nitration: Isosorbide is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid. This reaction introduces nitrate groups into the isosorbide molecule, forming isosorbide dinitrate.
Isotope Labeling: The carbon-13 labeling is achieved by using carbon-13 labeled reagents during the synthesis of isosorbide. This ensures that the final product, this compound, contains carbon-13 isotopes at specific positions in the molecule.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of isosorbide are nitrated using industrial-grade nitrating agents.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control to ensure the correct isotopic labeling and purity.
Análisis De Reacciones Químicas
Types of Reactions: Isosorbide-13C6 Dinitrate undergoes various chemical reactions, including:
Reduction: The nitrate groups can be reduced to form isosorbide mononitrate or isosorbide.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of isosorbide and nitric acid.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions used.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a catalyst such as palladium on carbon.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with sulfuric acid or sodium hydroxide being commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Reduction Products: Isosorbide mononitrate, isosorbide.
Hydrolysis Products: Isosorbide, nitric acid.
Oxidation Products: Various oxidized derivatives of isosorbide.
Aplicaciones Científicas De Investigación
Chemistry: Isosorbide-13C6 Dinitrate is used as a tracer in chemical reactions to study reaction mechanisms and pathways. The carbon-13 labeling allows for precise tracking of the compound through various chemical processes.
Biology: In biological research, this compound is used to study metabolic pathways and the pharmacokinetics of nitrate compounds. The stable isotope labeling provides a means to trace the compound in biological systems without altering its chemical properties.
Medicine: The compound is used in medical research to investigate the metabolism and efficacy of nitrate-based drugs. It helps in understanding how these drugs are processed in the body and their effects on different tissues.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new nitrate-based medications. It serves as a reference standard in quality control and analytical testing.
Mecanismo De Acción
Isosorbide-13C6 Dinitrate exerts its effects by releasing nitric oxide (NO) upon metabolism. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle, leading to the dilation of blood vessels. This reduces the workload on the heart and improves blood flow to the myocardium.
Molecular Targets and Pathways:
Guanylate Cyclase Activation: Nitric oxide activates guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP).
cGMP Pathway: Elevated cGMP levels lead to the activation of protein kinases, which cause a series of phosphorylation reactions.
Smooth Muscle Relaxation: The phosphorylation of myosin light chains in smooth muscle fibers results in muscle relaxation and vasodilation.
Comparación Con Compuestos Similares
Isosorbide Mononitrate: A metabolite of isosorbide dinitrate with similar vasodilatory effects but a longer duration of action.
Nitroglycerin: Another nitrate compound used for the treatment of angina, with a faster onset of action compared to isosorbide dinitrate.
Amyl Nitrite: A volatile nitrate used for rapid relief of angina symptoms, with a very short duration of action.
Uniqueness: Isosorbide-13C6 Dinitrate is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The carbon-13 labeling allows for precise tracking and analysis in various scientific studies, providing insights that are not possible with non-labeled compounds.
Propiedades
Fórmula molecular |
C6H8N2O8 |
|---|---|
Peso molecular |
242.09 g/mol |
Nombre IUPAC |
[(3S,3aS,6R,6aS)-3-nitrooxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl] nitrate |
InChI |
InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
MOYKHGMNXAOIAT-GVZKVBLJSA-N |
SMILES isomérico |
[13CH2]1[13C@H]([13C@@H]2[13C@H](O1)[13C@H]([13CH2]O2)O[N+](=O)[O-])O[N+](=O)[O-] |
SMILES canónico |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12396063.png)
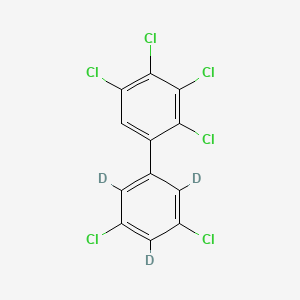
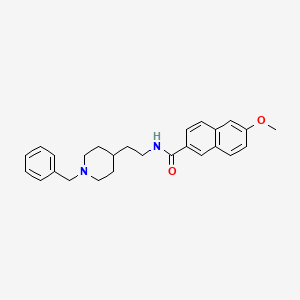

![(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12396088.png)

![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)
![3-[(2R,5R)-5-(hydroxymethyl)-4-iodooxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12396107.png)
![2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one](/img/structure/B12396109.png)
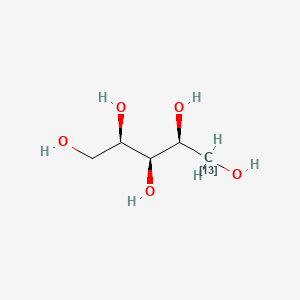
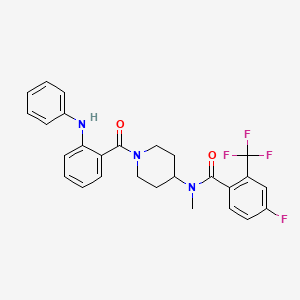
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)
